![molecular formula C7H8ClN5O B1459213 [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride CAS No. 1351646-92-8](/img/structure/B1459213.png)

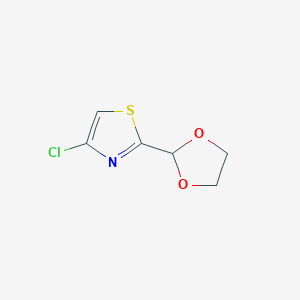

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

Vue d'ensemble

Description

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 252.7 g/mol. This compound has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research on compounds with similar structures to “[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride” has demonstrated their potential in the synthesis of polycyclic N-heterocyclic compounds. For instance, reactions of N-heterocyclic amidines with hydroxylamine hydrochloride have led to new cyclization products through ring cleavage and 1,2,4-oxadiazole-forming ring closure, highlighting a pathway for generating novel heterocyclic structures with potential biological activities (Okuda et al., 2015). Similarly, the interaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with amines has shown the potential for ring-opening reactions and the formation of thiosemicarbazides, which could further be exploited for synthesizing compounds with varied biological activities (Yakubkene & Vainilavichyus, 1998).

Biological Applications

The scientific exploration of similar heterocyclic compounds has revealed their significant potential in various biological applications. The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential demonstrate the broad scope of these compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020). Additionally, the synthesis and biological activity investigation of new derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring along with the pyrimidine fragment have shown promising plant growth stimulating effects, suggesting their application in agriculture (Pivazyan et al., 2019).

Antioxidant and Antimicrobial Properties

Research into the antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives further underscores the chemical versatility and potential therapeutic benefits of these compounds. Their significant radical scavenging activity points to their potential use in the development of novel antioxidant therapies (Kotaiah et al., 2012).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the specific substituents on the oxadiazole ring.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with biological targets through hydrogen bonding, potentially leading to changes in the target’s function.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds, it is likely that they interfere with essential biochemical pathways in infectious organisms .

Result of Action

Based on the known anti-infective activities of related 1,2,4-oxadiazole compounds, it can be inferred that the compound may lead to the inhibition or killing of infectious organisms .

Analyse Biochimique

Biochemical Properties

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can affect the stability and formation of collagen, impacting various physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing collagen synthesis . This inhibition can lead to downstream effects on cellular structure and function. Furthermore, the compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular signaling pathways.

Propriétés

IUPAC Name |

(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O.ClH/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUWVSXCOLQONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)

![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1459147.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)